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molecular formula C11H13NO2 B8412388 N-(2-(1-hydroxycyclobutyl)phenyl)formamide CAS No. 1258558-31-4

N-(2-(1-hydroxycyclobutyl)phenyl)formamide

Cat. No. B8412388
M. Wt: 191.23 g/mol
InChI Key: GGLWVFILXJMNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426408B2

Procedure details

Sodium hydride (65% dispersion in mineral oil, 71 mg, 1.775 mmol) was suspended in tetrahydrofuran (6 mL), and to this stirred slurry was added dropwise a solution of N-(2-iodophenyl)formamide (250 mg, 1.012 mmol) in tetrahydrofuran (4 mL). The mixture was stirred at room temperature for 20 minutes, then chilled to −78° C. To the cold suspension was added dropwise 2.5 M n-butyllithium in hexanes (0.506 ml, 1.265 mmol). The mixture was stirred at −78° C. for 30 minutes, then cyclobutanone (0.083 ml, 1.113 mmol) was added dropwise. The mixture was stirred at −78° C. for 2 hours and quenched with saturated NH4Cl (20 mL) solution and warmed to room temperature. The mixture was extracted with ethyl acetate (3×30 mL), and the combined organic layers were dried (Na2SO4), filtered, and concentrated. The product was purified by flash chromatography (Analogix, 20 to 50% ethyl acetate-hexanes over 25 min, 4 g silica cartridge, 18 mL/min) to give the title compound as a 2:1 ratio of two rotational isomers.
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0.506 mL
Type
reactant
Reaction Step Three
Quantity
0.083 mL
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].I[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][CH:11]=[O:12].C([Li])CCC.[C:18]1(=[O:22])[CH2:21][CH2:20][CH2:19]1>O1CCCC1>[OH:22][C:18]1([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[NH:10][CH:11]=[O:12])[CH2:21][CH2:20][CH2:19]1 |f:0.1|

Inputs

Step One
Name
Quantity
71 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
IC1=C(C=CC=C1)NC=O
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
0.506 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0.083 mL
Type
reactant
Smiles
C1(CCC1)=O
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled to −78° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl (20 mL) solution
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (Analogix, 20 to 50% ethyl acetate-hexanes over 25 min, 4 g silica cartridge, 18 mL/min)
Duration
25 min

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1(CCC1)C1=C(C=CC=C1)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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